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For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazitone (AGN-511) is a barbiturate derivative developed in the 1960s, distinguished from its
class by its primary antidepressant and anxiolytic effects with little to no sedation. This
document provides a comprehensive overview of the chemical structure of Prazitone, a
plausible synthetic route based on established barbiturate chemistry, and a discussion of its
potential mechanism of action. Due to the limited availability of specific experimental data in
publicly accessible literature, this guide combines known information with established principles
of organic and medicinal chemistry to serve as a resource for researchers in drug development.

Chemical Structure and Properties

Prazitone is chemically designated as 5-phenyl-5-(piperidin-2-ylmethyl)pyrimidine-
2,4,6(1H,3H,5H)-trione.[1] Its structure features a barbituric acid core, a phenyl group, and a
piperidin-2-ylmethyl substituent at the C5 position. This unique combination of moieties is
believed to contribute to its atypical pharmacological profile.

Table 1: Chemical Identifiers and Properties of Prazitone

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1678090?utm_src=pdf-interest
https://www.benchchem.com/product/b1678090?utm_src=pdf-body
https://www.benchchem.com/product/b1678090?utm_src=pdf-body
https://www.benchchem.com/product/b1678090?utm_src=pdf-body
https://en.wikipedia.org/wiki/Prazitone
https://www.benchchem.com/product/b1678090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Identifier/Property Value Reference(s)
5-phenyl-5-(piperidin-2-
IUPAC Name ylmethyl)pyrimidine- [1]

2,4,6(1H,3H,5H)-trione

Other Names

AGN-511, 5-Phenyl-5-(2-
piperidylmethyl)barbituric acid

[1]

CAS Number 2409-26-9 [1]
Molecular Formula C16H19N303 [1]
Molar Mass 301.346 g/mol [1]
Not specified in available
Appearance ]
literature.
] ] Not specified in available
Melting Point ]
literature.
o Not specified in available
Solubility

literature.

Synthesis of Prazitone

While the German patent DE 1645911 is cited for the synthesis of Prazitone, its full text

containing a detailed experimental protocol is not readily available.[1] However, based on

general methods for the synthesis of 5,5-disubstituted barbituric acids, a plausible synthetic

route can be proposed. The key steps would likely involve the synthesis of a substituted

malonic ester followed by condensation with urea.

Proposed Synthetic Pathway

The synthesis of Prazitone can be envisioned in a two-step process:

» Synthesis of Diethyl 2-phenyl-2-(piperidin-2-ylmethyl)malonate: This intermediate would

likely be prepared by the alkylation of diethyl phenylmalonate with 2-

(chloromethyl)piperidine. The reaction would be carried out in the presence of a base, such

as sodium ethoxide, in an anhydrous alcohol solvent.
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o Condensation with Urea: The resulting substituted malonic ester would then be condensed
with urea in the presence of a strong base like sodium ethoxide to form the barbiturate ring.
Acidification of the reaction mixture would then yield Prazitone.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on standard procedures for
barbiturate synthesis.

Step 1: Synthesis of Diethyl 2-phenyl-2-(piperidin-2-ylmethyl)malonate

 In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve
sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

 To this solution, add diethyl phenylmalonate dropwise with stirring.

 After the addition is complete, add a solution of 2-(chloromethyl)piperidine in ethanol
dropwise.

» Reflux the reaction mixture for several hours.

» After cooling, filter the reaction mixture to remove the sodium chloride precipitate.
e Remove the ethanol under reduced pressure.

e The resulting crude product can be purified by vacuum distillation.

Step 2: Synthesis of Prazitone

e In a separate reaction vessel, prepare a fresh solution of sodium ethoxide in absolute
ethanol.

e Add urea to the sodium ethoxide solution and stir until dissolved.

 To this mixture, add the previously synthesized diethyl 2-phenyl-2-(piperidin-2-
ylmethyl)malonate.

o Reflux the reaction mixture for several hours.
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 After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCI)

to precipitate the crude Prazitone.

o Collect the precipitate by filtration, wash with cold water, and dry.

e The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture)

to obtain pure Prazitone.

Table 2: Hypothetical Reaction Parameters and Expected Data

Parameter

Value/Data Type

Reactants

Diethyl phenylmalonate, 2-

(chloromethyl)piperidine, Sodium, Ethanol, Urea

Reaction Conditions

Reflux, Anhydrous

Not reported, expected to be moderate to good

Yield o ,

based on similar reactions.
Purification Recrystallization
Characterization

Expected signals for aromatic, piperidine, and
1H NMR

methylene protons.

Expected signals for carbonyl, aromatic, and
13C NMR

aliphatic carbons.

IR Spectroscopy

Expected characteristic peaks for N-H, C=0,
and C-H bonds.

Mass Spectrometry

Expected molecular ion peak corresponding to

the molecular weight of Prazitone.

Visualizations

Chemical Synthesis Workflow
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Step 1: Synthesis of Substituted Malonic Ester

Diethyl phenylmalonate 2-(Chloromethyl)piperidine Sodium Ethoxide

+ + Base

Step 2: Barbiturate Ring Formation

Y Y

> Giethyl 2-phenyl-2-(piperidin-2-y|methy|)ma|0nata G Sodium Ethoxide

+ l + Base

Y

Purification (Recrystallization)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Prazitone.

Potential Mechanism of Action: Atypical Antidepressant
Signaling

Prazitone is described as an atypical antidepressant.[2][3][4][5] While its precise mechanism is
not well-elucidated, it likely modulates neurotransmitter systems in the brain, such as serotonin,
norepinephrine, and/or dopamine.[3][4] Unlike typical barbiturates that primarily enhance
GABAergic inhibition, Prazitone's antidepressant effect suggests a different or more complex
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mode of action. The following diagram illustrates a generalized signaling pathway for atypical

antidepressants.
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Caption: Generalized signaling pathway for atypical antidepressants.

Discussion and Future Directions

Prazitone represents an interesting but understudied molecule. Its unique pharmacological
profile as a non-sedating barbiturate with antidepressant properties warrants further
investigation. The lack of detailed publicly available data on its synthesis and biological activity
presents a challenge but also an opportunity for new research.

Future studies should focus on:

o Confirmation of the synthetic route: Accessing and translating the original patent literature
would be a crucial first step. Alternatively, the proposed synthetic route could be tested and
optimized.

» Full chemical characterization: Detailed spectroscopic analysis (NMR, IR, MS) and
determination of physical properties (melting point, solubility) are necessary.

o Elucidation of the mechanism of action: In-depth pharmacological studies, including receptor
binding assays and in vivo microdialysis, would help to pinpoint the specific molecular
targets and signaling pathways responsible for Prazitone's antidepressant effects.

Conclusion

This technical guide provides a summary of the known chemical structure of Prazitone and
proposes a plausible synthetic pathway based on established chemical principles. While there
IS a significant gap in the publicly available experimental data for this compound, this document
serves as a foundational resource for researchers interested in exploring the potential of
Prazitone and other atypical barbiturates in the field of drug development. Further research is
essential to fully characterize this unique molecule and understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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